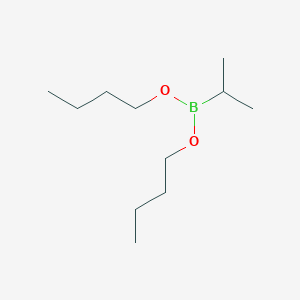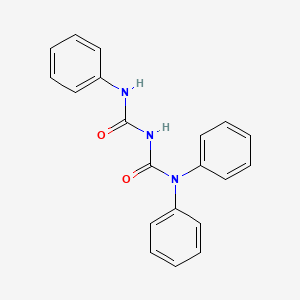
N,N,N'-Triphenyl-2-imidodicarbonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’-Triphenyl-2-imidodicarbonic diamide is a chemical compound known for its unique structure and properties It is characterized by the presence of three phenyl groups attached to an imidodicarbonic diamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Triphenyl-2-imidodicarbonic diamide typically involves the reaction of triphenylamine with phosgene, followed by the addition of ammonia. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. The process can be summarized as follows:
Reaction of Triphenylamine with Phosgene: This step involves the formation of an intermediate compound.
Addition of Ammonia: The intermediate is then reacted with ammonia to form N,N,N’-Triphenyl-2-imidodicarbonic diamide.
Industrial Production Methods
Industrial production of N,N,N’-Triphenyl-2-imidodicarbonic diamide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’-Triphenyl-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction usually takes place under mild conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N’-Triphenyl-2-imidodicarbonic diamide oxide, while reduction may produce N,N,N’-Triphenyl-2-imidodicarbonic diamide hydride.
Aplicaciones Científicas De Investigación
N,N,N’-Triphenyl-2-imidodicarbonic diamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N,N,N’-Triphenyl-2-imidodicarbonic diamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
N,N,N’-Triphenyl-2-imidodicarbonic diamide can be compared with other similar compounds, such as:
Biuret: Similar in structure but lacks the phenyl groups.
Allophanamide: Contains a similar imidodicarbonic diamide core but with different substituents.
Carbamylurea: Another related compound with a different substitution pattern.
The uniqueness of N,N,N’-Triphenyl-2-imidodicarbonic diamide lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications.
Propiedades
Número CAS |
37475-82-4 |
|---|---|
Fórmula molecular |
C20H17N3O2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
1,1-diphenyl-3-(phenylcarbamoyl)urea |
InChI |
InChI=1S/C20H17N3O2/c24-19(21-16-10-4-1-5-11-16)22-20(25)23(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,21,22,24,25) |
Clave InChI |
VYZRMUBHPVEZDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-](/img/structure/B14671290.png)



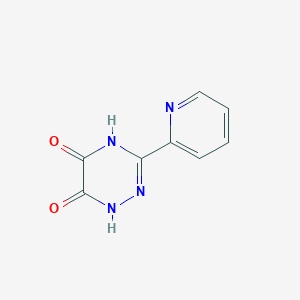
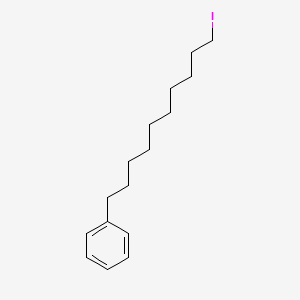

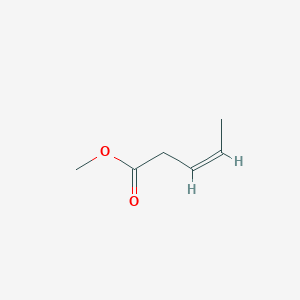

![1-Bromo-2-[(2-bromoethyl)selanyl]ethane](/img/structure/B14671334.png)
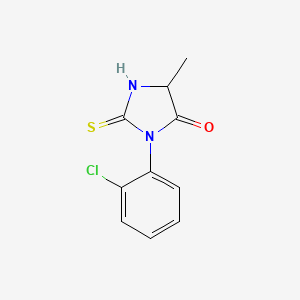
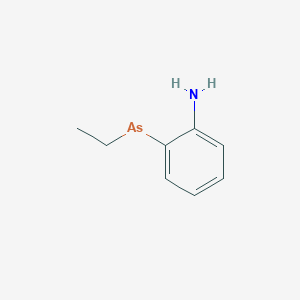
![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
